molecular formula C13H20N2O2 B1212540 [(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol

[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol

Cat. No.: B1212540
M. Wt: 236.31 g/mol
InChI Key: IGKQRFQWPBYAKH-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a piperidine ring and a methoxy-substituted pyridine, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

    Chiral Resolution: The (3S,5R) configuration can be achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a ligand or a probe to study various biochemical pathways.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in the synthesis of chiral drugs.

Industry

In the industrial sector, the compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-piperidinemethanol, 5-(2-pyridinyl)-1-methyl-: Lacks the methoxy group, which may affect its reactivity and applications.

    3-piperidinemethanol, 5-(6-methoxy-2-pyridinyl)-1-ethyl-: Has an ethyl group instead of a methyl group, potentially altering its properties.

Uniqueness

The presence of the methoxy group and the specific (3S,5R) configuration make [(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol unique. These features may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H20N2O2/c1-15-7-10(9-16)6-11(8-15)12-4-3-5-13(14-12)17-2/h3-5,10-11,16H,6-9H2,1-2H3/t10-,11+/m0/s1

InChI Key

IGKQRFQWPBYAKH-WDEREUQCSA-N

Isomeric SMILES

CN1C[C@H](C[C@H](C1)C2=NC(=CC=C2)OC)CO

SMILES

CN1CC(CC(C1)C2=NC(=CC=C2)OC)CO

Canonical SMILES

CN1CC(CC(C1)C2=NC(=CC=C2)OC)CO

Synonyms

jussiaeiine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 2
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 3
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 4
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 5
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 6
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol

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